Ethyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiadiazole derivatives.
Preparation Methods
The synthesis of ethyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate involves multiple steps. One common method includes the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with ethyl 4-aminothiophene-3-carboxylate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
Ethyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being studied for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate can be compared with other thiadiazole derivatives such as:
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate: Similar in structure but lacks the phenylthiophene moiety.
4-Methyl-7-{[(2-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}thio]ethyl}thio}coumarin: Contains a coumarin moiety instead of a phenylthiophene moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H15N3O3S2 |
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Molecular Weight |
373.5 g/mol |
IUPAC Name |
ethyl 2-[(4-methylthiadiazole-5-carbonyl)amino]-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C17H15N3O3S2/c1-3-23-17(22)13-12(11-7-5-4-6-8-11)9-24-16(13)18-15(21)14-10(2)19-20-25-14/h4-9H,3H2,1-2H3,(H,18,21) |
InChI Key |
LBRDCBWMHCTAKY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=C(N=NS3)C |
Origin of Product |
United States |
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